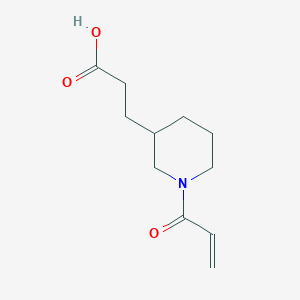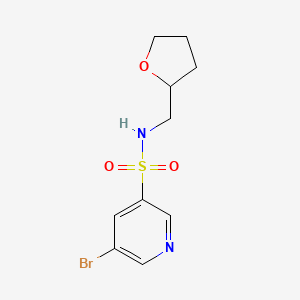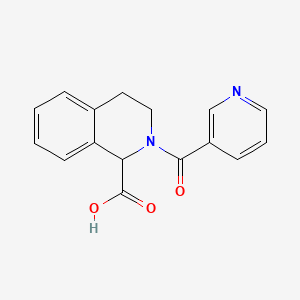
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (CTI) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CTI is a member of the tetrahydroisoquinoline family and has been studied for its biochemical and physiological effects. In We will also discuss the scientific research applications of CTI and list future directions for further research.
Wirkmechanismus
The mechanism of action of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves the modulation of dopamine release in the brain. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can bind to them, leading to the modulation of dopamine release. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can also inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can increase dopamine levels in the brain, leading to improved motor function and cognitive performance. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several advantages for use in lab experiments. One of the primary advantages of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is its high affinity for dopamine receptors, making it a potential candidate for the treatment of neurological disorders. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to the use of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide in lab experiments. One limitation is the potential for off-target effects, which can lead to unintended consequences. Additionally, the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain are not yet fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide. One area of future research is the development of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide-based therapies for the treatment of neurological disorders. Another area of future research is the investigation of the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain. Additionally, further research is needed to determine the optimal dosage and administration of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
Conclusion
In conclusion, N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations in lab experiments. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has potential applications in the treatment of neurological disorders and has several future directions for research. Further research is needed to fully understand the safety and efficacy of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
Synthesemethoden
The synthesis of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves a four-step process starting from commercially available starting materials. The first step involves the reaction of 2-(cyclobutylmethyl)aniline with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then reacted with sodium methoxide to form the desired product. The final step involves the reduction of the product using palladium on carbon and hydrogen gas to yield N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its potential use in various scientific research applications. One of the primary applications of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is in the field of neuroscience. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This makes N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(17-10-11-4-3-5-11)14-13-7-2-1-6-12(13)8-9-16-14/h1-2,6-7,11,14,16H,3-5,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGNIJZSSCABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2C3=CC=CC=C3CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)



![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)